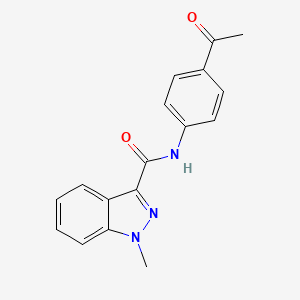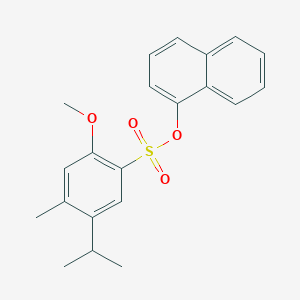
N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro, methoxy, and methyl group on the phenyl ring, along with a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylphenylamine and 3-phenylpropanoic acid.
Amidation Reaction: The amine group of 4-chloro-2-methoxy-5-methylphenylamine reacts with the carboxylic acid group of 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their function and potential therapeutic targets.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its structural features make it a candidate for drug development and optimization.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to specific biological effects.
Comparaison Avec Des Composés Similaires
- N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-4-iodobenzamide
Comparison:
- N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has a cyclopropane ring instead of the phenylpropanamide moiety, which may result in different steric and electronic properties.
- N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide contains additional methoxy groups on the benzamide ring, potentially altering its reactivity and interaction with biological targets.
- N-(4-chloro-2-methoxy-5-methylphenyl)-4-iodobenzamide features an iodine atom, which can influence its chemical behavior and biological activity due to the presence of a heavy halogen.
Conclusion
N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide is a versatile compound with significant potential in various fields of research and industry Its unique structural features and reactivity make it a valuable building block for the synthesis of novel compounds with diverse applications
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-10-15(16(21-2)11-14(12)18)19-17(20)9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAQOGXKMMOVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)
![N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2439351.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)
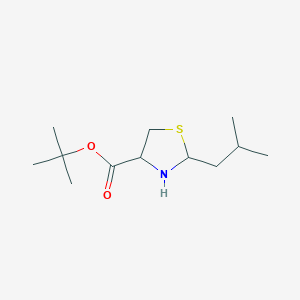
![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)
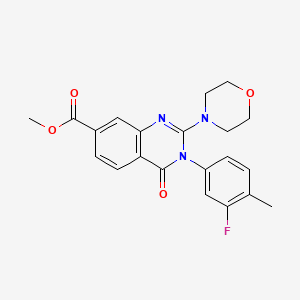

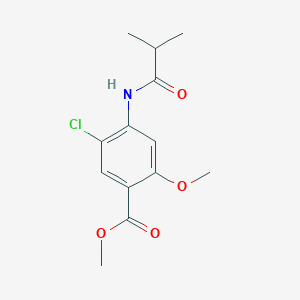
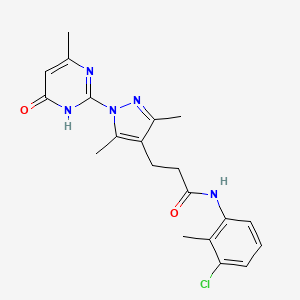
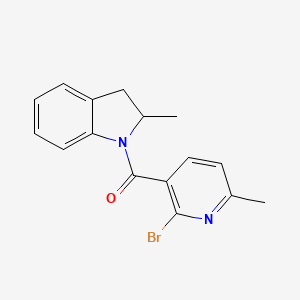

![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)
